![molecular formula C7H4F3N3 B13027828 7-(Trifluoromethyl)imidazo[1,5-b]pyridazine](/img/structure/B13027828.png)
7-(Trifluoromethyl)imidazo[1,5-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Trifluoromethyl)imidazo[1,5-b]pyridazine: is a heterocyclic compound with a unique structure. It belongs to the imidazo[1,5-b]pyridazine family, which serves as a valuable scaffold in organic synthesis and pharmaceutical chemistry . The trifluoromethyl group (CF₃) enhances its chemical properties and biological activity.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves cyclization of appropriate precursors, such as imidazole derivatives, under specific conditions. Transition metal catalysis, metal-free oxidation, and photocatalysis strategies have been employed to functionalize the imidazo[1,5-b]pyridazine core .
Industrial Production:: While industrial-scale production methods may vary, researchers often optimize synthetic routes to achieve high yields and purity. Detailed industrial processes are proprietary, but academic studies provide insights into the feasibility of large-scale synthesis.
Chemical Reactions Analysis
Reactivity:: 7-(Trifluoromethyl)imidazo[1,5-b]pyridazine participates in various chemical reactions:
Oxidation: It can undergo oxidative transformations, leading to the formation of various functional groups.
Reduction: Reduction reactions modify the imidazo[1,5-b]pyridazine ring system.
Substitution: Nucleophilic substitution reactions occur at specific positions.
Other Transformations: Alkylation, acylation, and cyclization reactions are also possible.
Oxidation: Oxidants like mCPBA, DDQ, or peroxides.
Reduction: Hydrogenation (catalytic or chemical) using Pd/C, Raney nickel, or hydrides.
Substitution: Nucleophiles (amines, thiols, etc.) in the presence of suitable bases.
Cyclization: Acidic or basic conditions to promote ring closure.
Major Products:: The specific products depend on the reaction conditions and substituents. Researchers have synthesized derivatives with diverse functional groups for various applications.
Scientific Research Applications
Chemistry::
Building Blocks: Used in the synthesis of more complex molecules.
Drug Discovery: Scaffold for designing potential pharmaceuticals.
Biological Studies: Investigating interactions with enzymes, receptors, and proteins.
Therapeutic Potential: Research on anti-inflammatory, antiviral, or anticancer properties.
Materials Science: Incorporation into polymers, dyes, or materials with specific properties.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, signaling pathways, or enzymatic processes. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While 7-(Trifluoromethyl)imidazo[1,5-b]pyridazine is unique, it shares features with related compounds:
Imidazo[1,2-a]pyridines: Close structural relatives.
Other Heterocycles: Pyridazines, imidazoles, and pyrimidines.
Properties
IUPAC Name |
7-(trifluoromethyl)imidazo[1,5-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)6-11-4-5-2-1-3-12-13(5)6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJICHXPAUGXCFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N2N=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl((1S,5S)-5-(methoxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl)carbamate](/img/structure/B13027745.png)


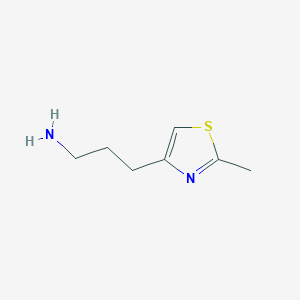
![(1S,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13027767.png)
![{1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine](/img/structure/B13027787.png)

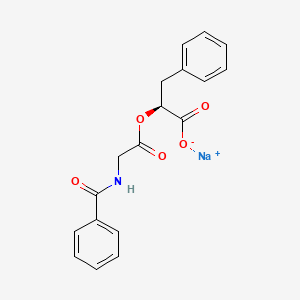
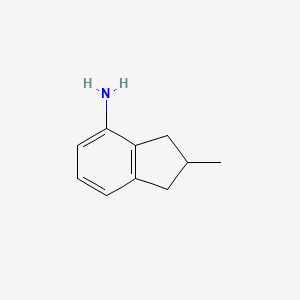
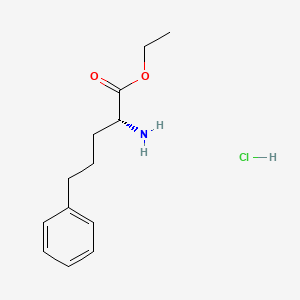
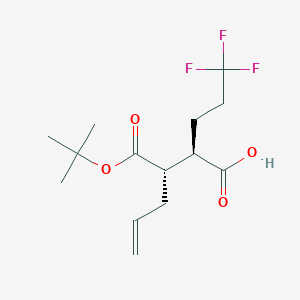

![2-Hydroxy-11H-benzo[A]carbazole-3-carbohydrazide](/img/structure/B13027838.png)

